molecular formula C10H16N2O B1333202 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol CAS No. 578757-90-1

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol

Cat. No.: B1333202
CAS No.: 578757-90-1
M. Wt: 180.25 g/mol
InChI Key: IYOKAVFRPPOWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol is an organic compound that features a pyridine ring attached to an ethylamino group, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridineethanamine with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-pyridineethanamine and 3-chloropropanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 3-pyridineethanamine is dissolved in a suitable solvent, such as ethanol or methanol. 3-chloropropanol is then added dropwise to the solution while maintaining the reaction temperature between 0°C and 5°C. The reaction mixture is stirred for several hours, typically 12-24 hours, at room temperature.

    Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the crude product. The crude product is purified by column chromatography to yield pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

    Oxidation: The major products include 3-(1-Pyridin-3-yl-ethylamino)-propanal or 3-(1-Pyridin-3-yl-ethylamino)-propanone.

    Reduction: The major products include 3-(1-Pyridin-3-yl-ethylamino)-propan-1-amine or this compound.

    Substitution: The major products include 3-(1-Pyridin-3-yl-ethylamino)-propyl chloride or 3-(1-Pyridin-3-yl-ethylamino)-propyl bromide.

Scientific Research Applications

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyridine ring and ethylamino group are key structural features that contribute to its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol can be compared with other similar compounds, such as:

    3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol: This compound has a similar structure but with the pyridine ring attached at the 2-position. It may exhibit different chemical and biological properties due to the positional isomerism.

    3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol: This compound has the pyridine ring attached at the 4-position. The change in position may affect its reactivity and biological activity.

    3-(1-Pyridin-3-yl-methylamino)-propan-1-ol: This compound has a methyl group instead of an ethyl group attached to the amino group. The difference in alkyl chain length may influence its chemical and biological properties.

Properties

IUPAC Name

3-(1-pyridin-3-ylethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-9(12-6-3-7-13)10-4-2-5-11-8-10/h2,4-5,8-9,12-13H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOKAVFRPPOWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.